(5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Description
(5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H8BrCl2NOS2 and its molecular weight is 445.17. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has shown that thiazolidinone derivatives exhibit promising antimicrobial and antifungal activities. The synthesis of various thiazolidinone compounds, including those incorporating (5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, has led to the identification of molecules with significant inhibitory effects against a range of bacterial and fungal strains. For instance, compounds synthesized from key intermediates like 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide showed antimicrobial properties, with some exhibiting promising activities against specific pathogens (Gouda et al., 2010).
Antitumor Activity
Studies have also explored the antitumor potential of thiazolidinone derivatives. The synthesis of compounds like 2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid esters and amides revealed that these molecules exhibited moderate activity against most human cancer cell lines tested, with certain derivatives showing particular sensitivity in specific cancer models (Horishny & Matiychuk, 2021).
Anti-Platelet Activating Factor (PAF) Activities
Research into the anti-PAF activities of thiazolidin-4-one agents has uncovered compounds with highly potent activities. Stereoselective cyclo-condensation techniques have been used to create derivatives that inhibit platelet-activating factor, a critical mediator in inflammatory responses, showcasing the therapeutic potential of these compounds in inflammatory diseases (Tanabe et al., 1995).
Properties
IUPAC Name |
(5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NOS2/c17-9-4-6-10(7-5-9)20-15(21)14(23-16(20)22)8-11-12(18)2-1-3-13(11)19/h1-8H/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOISAZQREBJUQZ-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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